molecular formula C6H14ClNO B1489421 3-(Methoxymethyl)-3-methylazetidine hydrochloride CAS No. 1622351-29-4

3-(Methoxymethyl)-3-methylazetidine hydrochloride

Cat. No.: B1489421
CAS No.: 1622351-29-4
M. Wt: 151.63 g/mol
InChI Key: GWIMXOGIDPCDBF-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-3-methylazetidine hydrochloride is a chemical compound with the molecular formula C7H15NOCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, with a methoxymethyl group and a methyl group attached to the nitrogen atom. This compound is typically used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with azetidine or its derivatives.

  • Reaction Steps:

  • Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: After synthesis, the compound is purified through various methods such as recrystallization or chromatography to remove impurities.

  • Scaling Up: The production process is scaled up to meet industrial demands while maintaining the purity and quality of the compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by others.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution Reagents: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of alcohols, ketones, or carboxylic acids.

  • Reduction Products: Reduction typically results in the formation of amines or alcohols.

  • Substitution Products: Substitution reactions can yield a variety of derivatives depending on the reagents used.

Scientific Research Applications

3-(Methoxymethyl)-3-methylazetidine hydrochloride is used in various scientific research fields, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound is used in the study of biological systems and processes.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Methoxymethyl)-3-methylazetidine hydrochloride exerts its effects depends on its specific application. In general, the compound interacts with molecular targets and pathways to produce its desired effects. For example, in drug discovery, it may bind to specific receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

3-(Methoxymethyl)-3-methylazetidine hydrochloride is compared to other similar compounds, such as:

  • Azetidine: The parent compound without the methoxymethyl and methyl groups.

  • Pyrrolidine: A five-membered nitrogen-containing heterocycle.

  • Piperidine: A six-membered nitrogen-containing heterocycle.

Uniqueness: The presence of the methoxymethyl and methyl groups on the azetidine ring makes this compound unique compared to its analogs. These modifications can significantly alter its chemical properties and biological activity.

Properties

IUPAC Name

3-(methoxymethyl)-3-methylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(5-8-2)3-7-4-6;/h7H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIMXOGIDPCDBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)COC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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